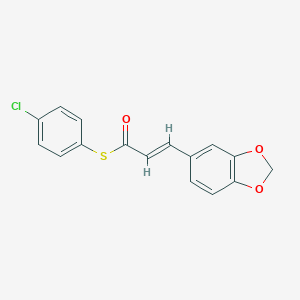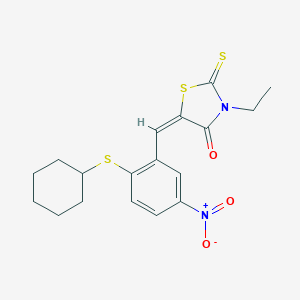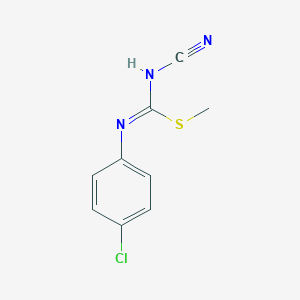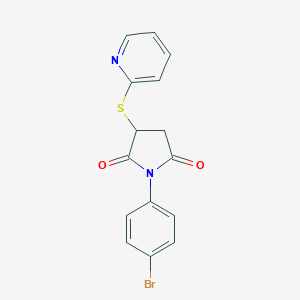
S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate is a useful research compound. Its molecular formula is C16H11ClO3S and its molecular weight is 318.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of compounds like clopidogrel, which shares a similar structural moiety with the chemical , involves complex synthetic pathways aiming to enhance the pharmaceutical activities of such molecules. These methods are crucial for developing medications with antiplatelet and antithrombotic properties, highlighting the importance of synthetic chemistry in drug development (Saeed et al., 2017).
Environmental Impact
- The environmental fate of chlorophenols, which are structurally related to the compound of interest, has been a subject of extensive research. These studies assess the toxicity and persistence of chlorophenols in aquatic environments, demonstrating moderate to high toxic effects on mammalian and aquatic life and potential bioaccumulation concerns (Krijgsheld & Gen, 1986).
Pharmacological Applications
- The exploration of new anticancer drugs with high tumor specificity and reduced keratinocyte toxicity involves the synthesis and evaluation of compounds with potential therapeutic benefits. Compounds with chlorophenyl groups are studied for their ability to induce apoptotic cell death in cancer cell lines, demonstrating the critical role of chemical structure in determining biological activity (Sugita et al., 2017).
Eigenschaften
IUPAC Name |
S-(4-chlorophenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3S/c17-12-3-5-13(6-4-12)21-16(18)8-2-11-1-7-14-15(9-11)20-10-19-14/h1-9H,10H2/b8-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMLUUXZYIXGOJ-KRXBUXKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B371296.png)
![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B371297.png)
![[({[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]acetic acid](/img/structure/B371298.png)
![Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B371299.png)
![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)


![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)
